molecular formula C10H7Cl2N3O B1667380 Anagrelide CAS No. 68475-42-3

Anagrelide

Cat. No. B1667380
CAS RN: 68475-42-3
M. Wt: 256.08 g/mol
InChI Key: OTBXOEAOVRKTNQ-UHFFFAOYSA-N
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Description

Anagrelide is a platelet-reducing agent used to lower dangerously elevated platelet levels in patients with myeloproliferative neoplasms . It is an oral imidazoquinazoline that was first approved for use in the US in 1997 .


Synthesis Analysis

This compound is a potent inhibitor of blood platelet aggregation (BPA) in platelet-rich plasma (PRP) from rats, dogs, rhesus monkeys, and humans . It was discovered 50 years ago at Bristol Laboratories in Syracuse, New York .


Molecular Structure Analysis

The molecular structure of this compound is C10H7Cl2N3O . It is a small molecule with a molar mass of 256.09 g·mol −1 .


Chemical Reactions Analysis

This compound interferes with megakaryocyte differentiation and proplatelet formation and has been shown to stabilize a complex between a dimer of cAMP PDE3A and a dimer of the RNase Schlafen 12 (SLFN12), acting as a molecular glue that enhances the half-life of SLFN12 in cells .


Physical And Chemical Properties Analysis

This compound is an oral imidazoquinazoline derivative . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Mechanism of Action in Thrombocythemia

Anagrelide is primarily recognized for its efficacy in treating thrombocythemia, particularly in chronic myeloproliferative disorders. It demonstrates significant platelet-lowering activity, making it a valuable alternative for treatment. Birgegard et al. (2004) noted that this compound's clinical efficacy is particularly notable in patients with essential thrombocythemia, showing a higher response rate compared to those with polycythemia vera (Birgegard et al., 2004). Similarly, Storen and Tefferi (2001) observed an overall initial response rate of 94% in young patients with essential thrombocythemia treated with this compound, including 74% complete remissions and 20% partial remissions over a median of 10.8 years (Storen & Tefferi, 2001).

Impact on Megakaryocytopoiesis

This compound exerts profound effects on megakaryocyte maturation, size, and DNA content, primarily influencing the postmitotic phase of megakaryocyte development. This impacts platelet production by reducing megakaryocyte size and ploidy and disrupting full megakaryocyte maturation. Mazur et al. (1992) highlighted that therapeutic concentrations of this compound significantly shift megakaryocyte morphologic stage and ploidy value, indicating its specific action on megakaryocytopoiesis (Mazur et al., 1992).

Gene Expression and Molecular Mechanisms

This compound’s mechanism at the molecular level involves the suppression of megakaryopoiesis by reducing the expression levels of key transcription factors like GATA-1 and FOG-1. Ahluwalia et al. (2010) found that this compound does not interfere with major signal transduction cascades stimulated by thrombopoietin but rather reduces mRNA levels of specific transcription factors during megakaryocytic differentiation (Ahluwalia et al., 2010). Additionally, Ahluwalia et al. (2015) showed that this compound's gene expression signature provides insights into its selective inhibition of megakaryopoiesis, uncovering new regulators of this process (Ahluwalia et al., 2015).

Role in Platelet Production and Function

This compound's impact extends to platelet production and function, as seen in studies involving human induced pluripotentstem cells. Takaishi et al. (2018) demonstrated that this compound inhibits the proliferation and platelet generation in megakaryocyte progenitor cell lines, reinforcing its role in controlling platelet counts in essential thrombocythemia patients (Takaishi et al., 2018). This inhibition is also reflected in the drug's suppressive effects on cell cycle progression and the maturation of megakaryocyte progenitor cell lines (Takaishi et al., 2020).

Usage in Myeloproliferative Neoplasms

This compound is employed in myeloproliferative neoplasms, particularly in essential thrombocythemia. Birgegard (2016) discussed its use as a second-line drug in Europe and in some cases as a first-line therapy in the USA, emphasizing its comparable efficacy to hydroxycarbamide in terms of complete and partial response rates (Birgegard, 2016).

Mechanism of Action

Target of Action

Anagrelide primarily targets platelets in the blood . It is specifically designed to reduce dangerously elevated platelet levels, a condition known as thrombocythemia, in patients with myeloproliferative neoplasms . It is the only approved drug in the new therapeutic class of what are called “anti-megakaryocytics” .

Mode of Action

This compound works by inhibiting the maturation of platelets from megakaryocytes . The exact mechanism of action is unclear, although it is known to be a phosphodiesterase inhibitor . It is a potent inhibitor of phosphodiesterase-3 , leading to an increase in cyclic adenosine monophosphate (cAMP) levels . This elevation interferes with platelet-activating signal pathways and blocks intracellular signaling networks, rearrangements, and fibrinogen receptor activation .

Biochemical Pathways

This compound appears to inhibit cyclic nucleotide phosphodiesterase and the release of arachidonic acid from phospholipase, possibly by inhibiting phospholipase A2 . This results in a dose-related reduction in platelet production, which stems from decreased megakaryocyte hypermaturation . It disrupts the postmitotic phase of maturation .

Pharmacokinetics

This compound is extensively metabolized, primarily in the liver by cytochrome P450 1A2 (CYP1A2), into two major metabolites: 6,7-dichloro-3-hydroxy-1,5 dihydro-imidazo[2,1-b]quinazolin-2-one (3-hydroxy this compound) and 2-amino-5,6-dichloro-3,4,-dihydroquinazoline (RL603) . The drug itself appears to have a relatively short residence time in the body, necessitating twice or four times daily dosing . Given that the pharmacological effect of this compound therapy is reliant on a gradual suppression of platelet-producing cells, it may take 7 to 14 days for its administration to be reflected in reduced platelet counts .

Result of Action

The primary result of this compound’s action is a decrease in platelet counts by suppressing transcription factors necessary for the synthesis and maturation of platelet-producing cells . This leads to a reduction in the risk of thrombosis and amelioration of thrombocythemia symptoms, including thrombo-hemorrhagic events .

Action Environment

The action of this compound can be influenced by environmental factors such as food intake. For instance, a study showed that food had a significant impact on the pharmacokinetics of this compound, increasing the maximum concentration (Cmax) and area under the curve (AUC) while reducing the half-life (T1/2), plateau, and mean residence time . This suggests that the bioavailability and efficacy of this compound can be affected by the patient’s diet and meal times .

properties

IUPAC Name

6,7-dichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O/c11-6-1-2-7-5(9(6)12)3-15-4-8(16)14-10(15)13-7/h1-2H,3-4H2,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBXOEAOVRKTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2Cl)Cl)N=C3N1CC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Anagrelide
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Solubility

Very slightly soluble, In water, 1,300 mg/L at 25 °C /Estimated/, 2.79e-01 g/L
Record name Anagrelide
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Record name ANAGRELIDE
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Record name Anagrelide
Source Human Metabolome Database (HMDB)
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Vapor Pressure

6.8X10-10 mm Hg at 25 °C /Estimated/
Record name ANAGRELIDE
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Mechanism of Action

The exact mechanism by which anagrelide lowers platelet count is unclear. Evidence from human trials suggests a dose-related suppression of megakaryocyte maturation, the cells responsible for platelet production - blood drawn from patients receiving anagrelide showed a disruption to the post-mitotic phase of megakaryocyte development and a subsequent reduction in their size and ploidy. This may be achieved via indirect suppression of certain transcription factors required for megakaryocytopoeisis, including GATA-1 and FOG-1. Anagrelide is a known inhibitor of phosphodiesterase 3A (PDE3A), although its platelet-lowering effects appear unrelated to this inhibition. While PDE3 inhibitors, as a class, can inhibit platelet aggregation, this effect is only seen at higher anagrelide doses (i.e. greater than those required to reduce platelet count). Modulation of PDE3A has been implicated in causing cell cycle arrest and apoptosis in cancer cells expressing both PDE3A and SLFN12, and may be of value in the treatment of gastrointestinal stromal tumours., The mechanism by which anagrelide reduces blood platelet count is under investigation. Studies support a hypothesis of dose-related reduction in platelet production resulting from a decrease in megakaryocyte hypermaturation. In blood withdrawn from healthy volunteers treated with anagrelide, a disruption was found in the postmitotic phase of megakaryocyte development and a reduction in megakaryocyte size and ploidy. At therapeutic doses, anagrelide dose not produce significant changes in white cell counts or coagulation parameters and may have a small but clinically insignificant effect on red cell parameters. Platelet aggregation is inhibited in people at doses higher than those required to reduce platelet count. Anagrelide inhibits cyclic AMP phosphodiesterase and ADP- and collagen-induced platelet aggregation.
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CAS RN

68475-42-3
Record name Anagrelide
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Record name 6,7-dichloro-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one
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Melting Point

280 °C
Record name Anagrelide
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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